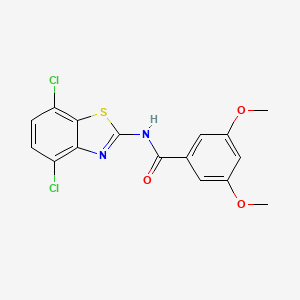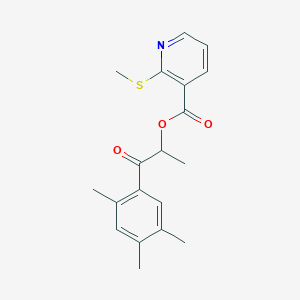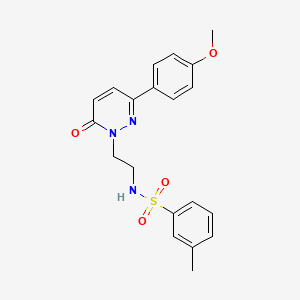![molecular formula C22H26N4O3S B2965363 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1105201-25-9](/img/structure/B2965363.png)
3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the attachment of the methoxyphenyl group, and the construction of the thiazolo[3,2-a]pyrimidinone moiety. The exact synthetic route would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The piperazine ring and the thiazolo[3,2-a]pyrimidinone moiety would likely contribute to the rigidity of the molecule, while the methoxyphenyl group could provide some flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ketone group could be reduced to an alcohol, or the piperazine ring could be alkylated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar ketone group and the nonpolar methoxyphenyl group could affect the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Research has led to the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, related in structure to the complex molecule , highlight the potential for developing new therapeutic agents based on the modification of natural products (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
- A study on dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from a related piperazine dithiocarbamate, demonstrated high antimicrobial activity. This research illustrates the potential of piperazine-based compounds in addressing microbial resistance (Yurttaş et al., 2016).
Antibacterial Agents
- Piperazinyl oxazolidinone derivatives were evaluated for their antibacterial properties, particularly against gram-positive pathogens, indicating the chemical versatility of piperazine derivatives in developing new antibiotics (Tucker et al., 1998).
Antiproliferative Activity
- The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showcased antiproliferative activity against human cancer cell lines, underscoring the compound's relevance in cancer research (Mallesha et al., 2012).
Drug Development and Validation
- The development of a novel anticonvulsant agent, Epimidin, featuring a structurally similar compound, emphasized the importance of rigorous analytical methods in ensuring the purity and efficacy of new pharmaceuticals (Severina et al., 2021).
Mecanismo De Acción
The interaction of these compounds with alpha1-adrenergic receptors has been studied using in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
12-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-29-19-8-3-2-7-18(19)24-9-11-25(12-10-24)20(27)13-15-14-30-22-23-17-6-4-5-16(17)21(28)26(15)22/h2-3,7-8,15H,4-6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCAKVRVUVHHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3CSC4=NC5=C(CCC5)C(=O)N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(Trifluoromethyl)pyrazol-1-yl]propanoyl chloride](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965282.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2965283.png)

![3-(4-fluorophenyl)-1-(3-hydroxypropyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tr iazino[4,3-h]purine-6,8-dione](/img/structure/B2965286.png)
![3-[(4-bromophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2965288.png)


![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2965294.png)
![7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2965296.png)
![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2965297.png)

![7-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2965302.png)

